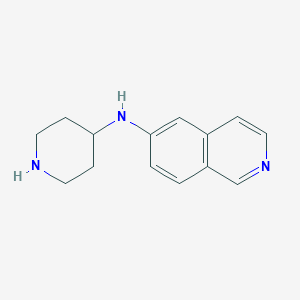

N-piperidin-4-ylisoquinolin-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H17N3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

N-piperidin-4-ylisoquinolin-6-amine |

InChI |

InChI=1S/C14H17N3/c1-2-14(17-13-4-7-15-8-5-13)9-11-3-6-16-10-12(1)11/h1-3,6,9-10,13,15,17H,4-5,7-8H2 |

InChI Key |

UMSLQMFEKLYKNI-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1NC2=CC3=C(C=C2)C=NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N Piperidin 4 Ylisoquinolin 6 Amine and Its Research Analogues

Retrosynthetic Analysis and Strategic Disconnections of N-piperidin-4-ylisoquinolin-6-amine

Retrosynthetic analysis of this compound reveals several possible disconnections. The most logical and commonly employed strategy involves the disconnection of the C-N bond between the isoquinoline (B145761) ring and the piperidine (B6355638) moiety. This approach simplifies the synthesis into two key building blocks: a functionalized isoquinoline and a functionalized piperidine.

A primary retrosynthetic disconnection points to a 6-aminoisoquinoline (B57696) precursor and a suitable piperidine-4-yl electrophile or a 6-haloisoquinoline and 4-aminopiperidine (B84694). The latter is often preferred as the coupling of an amine with an aryl halide is a well-established and versatile transformation in organic synthesis. This leads to two key synthons: 6-haloisoquinoline and 4-aminopiperidine.

Further disconnection of the 6-haloisoquinoline can be envisioned through various established isoquinoline syntheses, such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions, starting from simpler aromatic precursors. Similarly, the 4-aminopiperidine can be derived from commercially available starting materials or synthesized through multi-step sequences.

Established Synthetic Routes for this compound

The synthesis of this compound is typically achieved through a convergent approach where the isoquinoline and piperidine moieties are synthesized separately and then coupled in a final key step.

Convergent and Divergent Synthetic Approaches

A convergent synthesis is the most efficient strategy for preparing this compound and its analogues. This involves the independent synthesis of a 6-substituted isoquinoline and a 4-substituted piperidine, which are then joined. This approach allows for the late-stage introduction of diversity, which is particularly useful for the synthesis of research analogues. For instance, a common intermediate like 6-bromoisoquinoline (B29742) can be coupled with a variety of substituted piperidines to generate a library of compounds.

A divergent synthesis could also be envisioned, starting from a common precursor that already contains a basic isoquinoline-piperidine skeleton, which is then further functionalized. However, the convergent approach generally offers greater flexibility and efficiency.

Key Reaction Sequences and Critical Steps in Isoquinoline Core Formation

One common route to a key intermediate, 6-aminoisoquinoline, starts from 3-bromophenylacetonitrile. This undergoes reduction, amidation, cyclization, and hydrolysis to form 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid chemistryviews.org. Aromatization and subsequent functional group manipulation can then yield the desired 6-substituted isoquinoline.

A patented, scalable process for the preparation of 6-aminoisoquinoline involves the reaction of 2-(carboxymethyl)-4-nitrobenzoic acid with urea (B33335) to form 6-nitroisoquinoline-1,3(2H,4H)-dione, which is then converted to 6-aminoisoquinoline through hydrogenation niscpr.res.in.

Table 1: Key Methods for Isoquinoline Core Synthesis

| Starting Material | Key Reactions | Product | Reference |

| 3-Bromophenylacetonitrile | Reduction, Amidation, Cyclization, Hydrolysis | 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | chemistryviews.org |

| 2-(Carboxymethyl)-4-nitrobenzoic acid | Reaction with urea, Hydrogenation | 6-Aminoisoquinoline | niscpr.res.in |

| o-Iodobenzaldehyde | Palladium-catalyzed coupling, Copper-catalyzed cyclization | Substituted Isoquinolines | researchgate.net |

Introduction and Functionalization of the Piperidine Moiety

The piperidine moiety is typically introduced as a pre-functionalized ring system. A common and commercially available starting material is 1-Boc-4-piperidone. Reductive amination of this ketone with a suitable amine, followed by deprotection, is a standard method to introduce the 4-amino group wikipedia.org. The synthesis of piperidines can also be achieved through the hydrogenation of corresponding pyridine (B92270) precursors google.com.

The key step in the synthesis of this compound is the coupling of the piperidine and isoquinoline fragments. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation wikipedia.org. This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between the 6-position of the isoquinoline ring (typically a halide) and the nitrogen atom of 4-aminopiperidine niscpr.res.inwikipedia.org.

The reaction generally involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results youtube.com.

Catalytic Methodologies in the Synthesis of this compound

Catalysis plays a pivotal role in the efficient synthesis of this compound. As mentioned, palladium-catalyzed Buchwald-Hartwig amination is the key catalytic step for coupling the two main fragments wikipedia.orgyoutube.com.

Table 2: Typical Catalytic Systems for Buchwald-Hartwig Amination in Heterocyclic Synthesis

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | X-Phos | Cs₂CO₃ | Toluene | 100-120 | 70-95 | google.com |

| Pd₂(dba)₃ | BINAP | NaOtBu | Dioxane | 80-110 | 65-90 | niscpr.res.inwikipedia.org |

| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi | Toluene | 100 | ~98 | nih.gov |

The development of more active and stable catalyst systems is an ongoing area of research, aiming to improve reaction yields, reduce catalyst loading, and expand the substrate scope. Ruthenium catalysts have also been explored for the synthesis of isoquinoline derivatives through C-H activation pathways niscpr.res.in.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound to minimize environmental impact. Key areas of focus include the use of more benign solvents, the development of recyclable catalysts, and improving atom economy.

For the synthesis of the isoquinoline core, methods have been developed that utilize greener solvents like ethanol (B145695) or even solvent-free conditions chemistryviews.orgtandfonline.com. The use of recyclable catalytic systems, such as Ru(II)/PEG-400, has been reported for isoquinoline synthesis, allowing for the recovery and reuse of the catalyst niscpr.res.in.

In the context of piperidine synthesis, catalytic hydrogenation of pyridines is a more atom-economical approach compared to multi-step classical methods google.com. Furthermore, research into sustainable methods for producing piperidines from biomass-derived furfural (B47365) is an active area of investigation nih.gov.

The Buchwald-Hartwig amination, while a powerful tool, often relies on palladium, a precious metal, and organic solvents. Efforts to develop more sustainable versions of this reaction include the use of base metal catalysts (e.g., copper or nickel) and performing the reaction in greener solvents or even in water acsgcipr.org. The optimization of catalyst loading to minimize metal waste is also a key consideration acsgcipr.org.

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Considerations for Scalability of this compound Synthesis for Research Quantities

The transition from a laboratory-scale synthesis to the production of research quantities of this compound necessitates careful consideration of several factors to ensure a safe, efficient, and cost-effective process. A plausible and common synthetic strategy for this target molecule involves the coupling of a suitably protected 4-aminopiperidine with a 6-haloisoquinoline, often via a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination. acsgcipr.orglibretexts.org

Key scalability considerations for a proposed Buchwald-Hartwig amination approach are outlined below:

| Factor | Considerations for Scale-Up | Potential Challenges & Mitigation Strategies |

| Starting Materials | Availability and cost of 6-halo-isoquinoline and protected 4-aminopiperidine. The choice of protecting group for the piperidine nitrogen (e.g., Boc, Cbz) is crucial for both the coupling reaction and subsequent deprotection. | Sourcing of specialized isoquinoline derivatives may be challenging. Optimization of the synthesis of the isoquinoline core may be required. The protecting group must be stable to the coupling conditions but easily removable. |

| Catalyst System | The cost of the palladium catalyst and the associated phosphine ligand is a significant factor. Catalyst loading should be minimized without compromising reaction efficiency. | High catalyst loadings can be economically prohibitive on a larger scale. Screening of different ligands and reaction conditions can help to reduce catalyst loading. The use of more air-stable and robust pre-catalysts can simplify handling on a larger scale. |

| Solvent and Reagents | The choice of solvent (e.g., toluene, dioxane) and base (e.g., sodium tert-butoxide, cesium carbonate) must be evaluated for safety, environmental impact, and ease of removal. acsgcipr.org | Solvents like dioxane have safety concerns. Alternative, greener solvents should be explored. The use of strong, air-sensitive bases can be challenging to handle in large quantities. |

| Reaction Conditions | Precise control of reaction temperature and time is critical for maximizing yield and minimizing by-product formation. Exothermic reactions require careful thermal management. | Runaway reactions can be a safety hazard. Detailed reaction calorimetry studies are recommended before scaling up. |

| Work-up and Purification | The purification method (e.g., chromatography, crystallization) must be scalable. Crystallization is generally preferred for large-scale production due to its efficiency and cost-effectiveness. | Chromatographic purification can be time-consuming and require large volumes of solvent. Developing a robust crystallization procedure is often a key part of process development. |

| Deprotection Step | The final deprotection step to remove the protecting group from the piperidine nitrogen must be high-yielding and produce a product that is easily purified. | Incomplete deprotection or side reactions during deprotection can lead to complex impurity profiles. Careful optimization of deprotection conditions is necessary. |

A thorough review of existing literature and process development are crucial to address these challenges and develop a robust and scalable synthesis for research quantities of this compound. contractpharma.com

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into the this compound scaffold can significantly impact its biological activity. Stereoselective synthesis of chiral derivatives can be approached by utilizing a chiral starting material or by employing a stereoselective reaction.

One common strategy involves the use of a chiral piperidine building block. For instance, a chiral 4-aminopiperidine derivative, where a substituent on the piperidine ring creates a stereocenter, can be coupled with the isoquinoline core. The synthesis of such chiral piperidines often relies on well-established methods, including the use of chiral pool starting materials or asymmetric catalysis. nih.govmdpi.com

Alternatively, stereoselectivity can be introduced during the synthesis of the piperidine ring itself. Various methods for the stereoselective synthesis of substituted piperidines have been reported, including:

Chiral auxiliary-mediated synthesis: A chiral auxiliary can be attached to the piperidine precursor to direct the stereochemical outcome of subsequent reactions. nih.gov

Asymmetric hydrogenation: The reduction of a tetrahydropyridine (B1245486) precursor using a chiral catalyst can lead to the formation of a specific enantiomer of the substituted piperidine. mdpi.com

Enzymatic resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired chiral intermediate.

A hypothetical stereoselective synthesis of a chiral this compound derivative is presented below:

| Step | Reaction | Key Considerations |

| 1 | Synthesis of a chiral substituted piperidone | Utilization of a chiral auxiliary or an asymmetric catalytic method to establish the desired stereocenter. |

| 2 | Reductive amination | Conversion of the chiral piperidone to a chiral 4-aminopiperidine derivative with retention of stereochemistry. |

| 3 | Protection of the amino group | Introduction of a suitable protecting group (e.g., Boc) on the 4-amino group of the chiral piperidine. |

| 4 | Buchwald-Hartwig amination | Coupling of the chiral protected 4-aminopiperidine with a 6-halo-isoquinoline. |

| 5 | Deprotection | Removal of the protecting group to yield the final chiral this compound derivative. |

The choice of synthetic route will depend on the desired stereoisomer and the availability of starting materials and reagents.

Impurity Profiling and Control Strategies in this compound Synthesis

The purity of the final this compound product is paramount for its use in research. A thorough understanding of potential impurities and the implementation of effective control strategies are therefore essential. In the context of a synthesis relying on a Buchwald-Hartwig amination, several types of impurities can arise.

Potential Impurities and Their Sources:

| Impurity Type | Potential Source | Control Strategy |

| Starting Material Impurities | Impurities present in the 6-halo-isoquinoline or the protected 4-aminopiperidine. | Use of high-purity starting materials. Implementation of purification steps for starting materials if necessary. |

| Process-Related Impurities | By-products from the coupling reaction, such as dehalogenated isoquinoline or homocoupled products. | Optimization of reaction conditions (catalyst, ligand, base, temperature) to minimize side reactions. acs.org |

| Residual Solvents | Solvents used in the reaction and purification steps. | Selection of appropriate solvents and implementation of effective drying procedures. |

| Residual Metals | Palladium residues from the catalyst. | Use of metal scavengers or specialized purification techniques to remove residual palladium to acceptable levels. |

| Degradation Products | Decomposition of the product or intermediates under the reaction or purification conditions. | Conducting stability studies to identify conditions that lead to degradation and adjusting the process accordingly. |

Analytical Methods for Impurity Profiling:

A combination of analytical techniques is typically employed to identify and quantify impurities:

High-Performance Liquid Chromatography (HPLC): A primary tool for separating and quantifying impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): Used to identify the molecular weights of impurities, aiding in their structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main product and any significant impurities.

By understanding the potential sources of impurities and utilizing appropriate analytical methods, robust control strategies can be developed to ensure the synthesis of high-purity this compound for research applications.

Chemical Reactivity and Derivatization Strategies for N Piperidin 4 Ylisoquinolin 6 Amine

Chemical Reactivity of the Isoquinoline (B145761) Nitrogen and Aromatic Ring System

The isoquinoline core of N-piperidin-4-ylisoquinolin-6-amine contains a nitrogen atom within its aromatic system, which significantly influences the reactivity of the ring. This nitrogen atom is basic and can be protonated or alkylated. Furthermore, the isoquinoline ring system is susceptible to electrophilic substitution reactions, although the positions of substitution are directed by the existing substituents.

The nitrogen atom in the isoquinoline ring can undergo oxidation to form the corresponding N-oxide. researchgate.net This transformation can be achieved using oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. researchgate.net The resulting N-oxide can then serve as a versatile intermediate for further functionalization.

Electrophilic aromatic substitution reactions on the isoquinoline ring, such as nitration, halogenation, and sulfonation, are also feasible. The position of substitution will be influenced by the directing effects of the existing amino group at the 6-position and the piperidinyl group.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Isoquinoline Ring

| Reaction Type | Reagents | Potential Products |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted isoquinoline derivatives |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Bromo- or Chloro-substituted isoquinoline derivatives |

| Sulfonation | Fuming H₂SO₄ | Isoquinolinesulfonic acid derivatives |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Acyl-substituted isoquinoline derivatives |

Chemical Reactivity of the Piperidine (B6355638) Nitrogen and the Amine Linkage

The this compound molecule possesses two additional nitrogen atoms: one in the piperidine ring and the exocyclic amine linking the piperidine to the isoquinoline. The piperidine nitrogen is a secondary amine and exhibits typical reactivity for this functional group. It is basic and nucleophilic, readily undergoing reactions such as alkylation, acylation, and sulfonylation. The piperidine ring itself has a flexible conformation which can influence its interaction with biological targets. researchgate.net

The exocyclic amine at the 6-position of the isoquinoline ring has aniline-like character. Its reactivity is influenced by the electron-donating nature of the amino group and the aromaticity of the isoquinoline ring. This amine can be acylated, alkylated, or used in coupling reactions.

The piperidine moiety is a common structural element in many pharmaceuticals and alkaloids. nih.gov It can be used to form enamines from ketones, a reaction known as the Stork enamine alkylation. nih.gov Furthermore, treatment with reagents like calcium hypochlorite (B82951) can convert the piperidine to an N-chloropiperidine. nih.gov

Functional Group Interconversions on the this compound Scaffold

Functional group interconversions are a cornerstone of medicinal chemistry, allowing for the systematic modification of a lead compound to explore its SAR. For the this compound scaffold, several functional group interconversions can be envisioned based on general chemical principles. nih.gov For instance, if a nitro-substituted analogue were synthesized as described in section 3.1, the nitro group could be reduced to an amine, which could then be further derivatized.

Similarly, if a carboxylic acid derivative were introduced, it could be converted to an ester, amide, or alcohol. These transformations allow for the introduction of a wide variety of functional groups, each potentially influencing the compound's biological activity.

Table 2: Examples of Potential Functional Group Interconversions

| Starting Functional Group | Reagents/Reaction | Resulting Functional Group |

| Nitro (-NO₂) | H₂/Pd-C or SnCl₂/HCl | Amine (-NH₂) |

| Carboxylic Acid (-COOH) | SOCl₂, then R'OH | Ester (-COOR') |

| Carboxylic Acid (-COOH) | SOCl₂, then R'₂NH | Amide (-CONR'₂) |

| Ketone (=O) | NaBH₄ | Secondary Alcohol (-CHOH) |

| Amine (-NH₂) | Acyl Chloride | Amide (-NHCOR) |

Rational Design and Synthesis of Structure-Activity Relationship (SAR) Analogues of this compound

The development of analogues of this compound is essential for understanding its structure-activity relationship (SAR). By systematically modifying different parts of the molecule, researchers can identify which structural features are critical for its biological activity. The piperidine ring, the isoquinoline core, and the amine linkage are all potential sites for modification. nih.govnih.gov

For example, substituents can be introduced onto the isoquinoline ring to probe the effects of electronics and sterics on activity. The piperidine ring can be replaced with other heterocyclic systems to investigate the importance of its size, shape, and basicity. nih.gov The length and nature of the linker between the two ring systems can also be varied.

Studies on related piperidine-containing compounds have shown that such modifications can significantly impact biological activity. For instance, in a series of piperidinylpyrrolopyridine derivatives, the nature of the substituent on the piperidine nitrogen was found to be a key determinant of in vivo activity.

Strategies for Conjugation and Prodrug Development of this compound for Research Purposes

For research applications, it is often necessary to conjugate this compound to other molecules, such as fluorescent dyes, biotin, or affinity resins. This can be achieved by introducing a reactive handle onto the molecule, such as a carboxylic acid, an amine, or a clickable functional group like an azide (B81097) or an alkyne. Derivatization with a tag that has a high proton affinity can also be used to improve detection in analytical techniques like mass spectrometry.

Prodrug strategies can be employed to improve the physicochemical properties of this compound, such as its solubility or cell permeability. This typically involves masking a key functional group with a labile moiety that is cleaved in vivo to release the active parent drug. For example, the piperidine nitrogen or the exocyclic amine could be acylated with a group that is susceptible to enzymatic cleavage. Ester linkages are a common and versatile approach for creating prodrugs.

Isotopic Labeling and Radiolabeling of this compound for Research Probes

Isotopic labeling involves the incorporation of a stable or radioactive isotope into a molecule. This is an invaluable tool for studying the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as for use in binding assays and imaging studies.

This compound can be labeled with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). This is typically achieved by using a labeled precursor in the synthesis of the molecule. For radiolabeling, isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) can be incorporated. These radiolabeled versions of the compound can be used as tracers in a variety of in vitro and in vivo experiments.

Preclinical Pharmacological Profile of this compound Remains Undisclosed in Publicly Available Research

Despite the growing interest in isoquinoline derivatives within drug discovery, a comprehensive preclinical profile of the chemical compound this compound is not currently available in the public scientific literature. Extensive searches of scholarly databases and patent repositories have not yielded specific data regarding its molecular and cellular pharmacology. This includes a lack of information on its primary molecular targets, its effects on signaling pathways, and its broader mechanism of action.

At present, there are no published studies detailing the receptor binding affinity or functional potency of this compound against common drug targets such as G-protein coupled receptors (GPCRs) or nuclear receptors. Similarly, data on its potential to inhibit or activate key enzymes, for instance, kinases or proteases, remains elusive. The scientific community awaits research that would characterize its kinetic profile and elucidate its mechanism of action in enzymatic assays. Furthermore, there is no available information regarding its ability to modulate the function of ion channels or to interfere with protein-protein interactions.

Consequently, the downstream effects of this compound on cellular signaling pathways have not been characterized. Cell-based assays that could reveal the modulation of specific signaling cascades and identify downstream effector molecules have not been reported.

While the broader class of isoquinolines has been investigated for various therapeutic applications, including as kinase inhibitors, specific preclinical data for this compound is absent. A related compound, 7-chloro-N-piperidin-4-ylisoquinolin-6-amine, has been mentioned in patent literature, suggesting potential interest in this scaffold for inhibiting receptor tyrosine kinases like EGF and PDGF receptors. However, concrete data from preclinical studies on this chlorinated analog that could provide insights into the potential activity of this compound are not publicly accessible.

Molecular and Cellular Pharmacology of N Piperidin 4 Ylisoquinolin 6 Amine Preclinical Investigations

Elucidation of Signaling Pathway Modulation by N-piperidin-4-ylisoquinolin-6-amine

Gene Expression and Proteomic Profiling in Response to this compound

There is currently no publicly available information detailing the effects of this compound on gene expression or proteomic profiles in preclinical models. Such studies are crucial for elucidating the mechanism of action of a compound by identifying the molecular pathways it modulates.

Cellular Phenotypic Responses to this compound in In Vitro Models

Comprehensive in vitro studies are fundamental to characterizing the biological activity of a novel chemical entity. However, specific data on the cellular responses to this compound are not described in the accessible scientific literature.

Cell Viability, Proliferation, and Apoptosis Studies

Data from cell viability, proliferation, and apoptosis assays are essential for determining the cytotoxic and cytostatic potential of a compound. At present, there are no published studies that have evaluated the impact of this compound on these fundamental cellular processes.

Cellular Migration, Invasion, and Differentiation Assays

The ability of a compound to affect cellular migration, invasion, and differentiation provides insight into its potential therapeutic applications, particularly in oncology and regenerative medicine. Research detailing the effects of this compound in these specific assays has not been identified in public databases.

Reporter Gene and High-Throughput Screening Approaches

Reporter gene assays and high-throughput screening (HTS) are powerful tools for identifying the molecular targets of a compound and for screening large libraries of chemicals for specific biological activities. There is no indication from available resources that this compound has been extensively profiled using these methods in a publicly disclosed manner.

Preclinical Selectivity Profiling and Off-Target Interaction Assessment of this compound

Selectivity profiling is critical for understanding the specificity of a compound and for predicting potential off-target effects. Information regarding the selectivity of this compound against a panel of kinases, receptors, and enzymes is not available in the public domain.

Preclinical Pharmacokinetics and Metabolism of N Piperidin 4 Ylisoquinolin 6 Amine Non Human Studies

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment

In the absence of specific data for N-piperidin-4-ylisoquinolin-6-amine, this section outlines the standard in vitro assays that would be employed to characterize its ADME properties.

Membrane Permeability Studies (e.g., Caco-2, PAMPA)

To predict the oral absorption of this compound, its permeability across intestinal cell monolayers would be evaluated. The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium. nih.govnih.gov This assay would determine the apparent permeability coefficient (Papp) of the compound, providing an indication of its potential for passive diffusion and active transport across the intestinal barrier. nih.gov Another common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses passive permeability in a non-cell-based system.

Plasma Protein Binding and Tissue Binding in Non-Human Biological Matrices

The extent to which this compound binds to plasma proteins in various preclinical species (e.g., rat, mouse, dog) would be a critical parameter to determine. This is because only the unbound fraction of a drug is typically pharmacologically active and available for metabolism and excretion. nih.gov Techniques such as equilibrium dialysis or ultrafiltration are commonly used to measure the percentage of plasma protein binding. nih.gov Furthermore, tissue binding studies would be conducted to understand the compound's distribution into different organs.

Metabolic Stability in Hepatic Microsomes and Hepatocytes (Species-Specific)

The metabolic stability of this compound would be assessed using liver microsomes and hepatocytes from different species, including human, to identify potential species differences in metabolism. nih.govspringernature.com These assays measure the rate of disappearance of the parent compound over time, providing an estimate of its intrinsic clearance. wuxiapptec.com Such studies are crucial for predicting the in vivo hepatic clearance and half-life of the compound. nih.gov For other piperidine (B6355638) derivatives, metabolic stability has been shown to be a key factor influencing their pharmacokinetic profiles. nih.gov

Cytochrome P450 and UGT Inhibition/Induction Studies

Investigations into the potential of this compound to inhibit or induce major drug-metabolizing enzymes, such as cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isoforms, would be essential. nih.govmdpi.comdovepress.com These studies are critical for predicting potential drug-drug interactions. For example, studies on other piperidine derivatives have identified specific CYP isoforms that are susceptible to inhibition. nih.govresearchgate.net The inhibitory potential is typically expressed as an IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.

In Vivo Non-Human Pharmacokinetic (PK) Studies

Following in vitro characterization, the pharmacokinetic properties of this compound would be evaluated in animal models. nih.govnih.gov

Absorption and Bioavailability in Animal Models

To understand the in vivo absorption and bioavailability of this compound, the compound would be administered to preclinical species, such as rats or mice, via different routes (e.g., intravenous and oral). nih.gov Blood samples would be collected at various time points to determine the plasma concentration-time profile. Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (F%) would be calculated from this data.

Tissue Distribution and Biodistribution in Animal Models

Comprehensive studies detailing the specific tissue distribution and biodistribution of this compound in various animal models are not extensively available in publicly accessible scientific literature. Quantitative data on the concentration of the compound in key organs and tissues such as the liver, kidneys, lungs, brain, and muscle following administration in species like rats, mice, or dogs have not been reported. Therefore, a definitive understanding of its penetration into different physiological compartments remains to be elucidated.

Metabolic Pathways and Metabolite Identification in Animal Models

Detailed investigations into the metabolic pathways of this compound in preclinical species have not been published. The primary enzymes responsible for its biotransformation, whether through Phase I (e.g., oxidation, reduction, hydrolysis) or Phase II (e.g., glucuronidation, sulfation) reactions, have not been identified. Consequently, the chemical structures of its major and minor metabolites in animal models are currently unknown.

Excretion Routes and Mass Balance in Animal Models

Specific data from mass balance studies of this compound in animal models are not available in the public domain. Such studies are crucial for determining the primary routes of elimination of the parent compound and its metabolites from the body. As a result, the quantitative contribution of renal (urine) and fecal (bile) excretion pathways to the total clearance of the compound has not been characterized.

Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling and Relationships in Animal Models

The relationship between the pharmacokinetic profile of this compound and its pharmacodynamic effects in animal models has not been established in the available literature. nih.gov PK/PD modeling is essential for understanding the dose-concentration-response relationship, which helps in predicting the therapeutic efficacy and potential toxicity of a compound. nih.gov Animal studies are critical for defining the PK/PD targets that correlate with desired pharmacological outcomes. nih.gov However, without specific data on the time course of drug concentrations and the corresponding biological effects for this compound, no such models have been developed.

Interspecies Scaling and Extrapolation of this compound PK Data (Non-Human)

The extrapolation of pharmacokinetic data from animal species to predict human pharmacokinetics is a cornerstone of drug development. nih.govnih.gov This process, known as interspecies scaling, often utilizes allometric principles, where PK parameters are scaled based on body weight and other physiological variables across different species. plos.orgnih.gov For a given compound, pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2) are determined in several animal species (e.g., mouse, rat, dog). plos.org These data are then used to project the expected pharmacokinetic profile in humans. plos.org

However, in the case of this compound, the foundational preclinical pharmacokinetic data across multiple species are not available. Therefore, the application of interspecies scaling methodologies to extrapolate its pharmacokinetic parameters to humans has not been performed.

Computational Chemistry and Cheminformatics Applied to N Piperidin 4 Ylisoquinolin 6 Amine

Molecular Docking Studies for Ligand-Target Interactions of N-piperidin-4-ylisoquinolin-6-amine

Molecular docking is a computational technique pivotal in drug discovery for predicting the binding orientation and affinity of a ligand to a target protein. usb.ac.irjapsonline.com For derivatives of the this compound scaffold, docking studies have been instrumental in elucidating their potential mechanisms of action.

In studies involving similar piperidine-containing structures, molecular docking has been successfully used to identify and optimize inhibitors for various protein targets. For instance, in the context of anti-HCV research, docking studies of piperidine (B6355638) derivatives against the NS5B polymerase revealed significant binding affinities, with some compounds showing higher scores than existing drugs. usb.ac.ir Similarly, docking has been applied to design novel inhibitors for targets like PI3K/mTOR and cyclin-dependent kinases (CDK2/4/6) by evaluating the binding of isoquinoline (B145761) and piperidine-based compounds within the active sites. nih.govnih.gov

A representative molecular docking study of an this compound analog might involve preparing the ligand and target protein structures, performing the docking simulation using software like Argus Lab or AutoDock, and analyzing the resulting poses and binding energies. sciencescholar.us The binding energy, typically expressed in kcal/mol, indicates the stability of the ligand-protein complex. For example, in a study on pyridinyl tetrahydroisoquinoline derivatives, docking against DNA gyrase yielded binding energies ranging from -8.2845 to -10.6466 kcal/mol, suggesting a strong binding affinity. sciencescholar.us

Table 1: Representative Molecular Docking Data for Piperidine/Isoquinoline Derivatives

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Reference |

| Piperidin-4-amine derivative (Compound 26) | HCV NS5B Polymerase | -142.24 | usb.ac.ir |

| Isoquinolin-4-yl-pyrazolo[3,4-d]pyrimidine (Compound 12) | PI3K/mTOR | -10.7 | nih.gov |

| Pyridinyl tetrahydroisoquinoline derivative | DNA Gyrase | -10.6466 | sciencescholar.us |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Mechanisms

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-target interactions over time. mdpi.com This computational method simulates the movement of atoms and molecules, providing insights into the conformational changes and stability of the complex. ulisboa.ptyoutube.com

For scaffolds related to this compound, MD simulations have been employed to validate docking results and to study the stability of the ligand-protein complex. nih.govresearchgate.net These simulations can reveal how the ligand and protein adapt to each other and can help in identifying key amino acid residues involved in the binding. For example, MD simulations of piperine (B192125) analogs as survivin inhibitors helped in understanding their molecular interactions in detail. nih.gov

The process typically involves placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and calculating the forces between atoms over a specific period (nanoseconds). The stability of the complex is often assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD indicates that the ligand remains bound in the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

The development of a QSAR model involves several steps: curating a dataset of compounds with known activities, calculating molecular descriptors (physicochemical properties, topological indices, etc.), building a mathematical model (e.g., using Multiple Linear Regression or machine learning), and validating the model's predictive power. nih.govnih.gov

For instance, a QSAR study on piperidine derivatives against Aedes aegypti utilized 2D topological descriptors and various regression methods to build predictive models. nih.gov Similarly, a 2D QSAR model for piperidin-4-amine derivatives as anti-HCV inhibitors was developed and validated, demonstrating good internal and external predictive ability. usb.ac.ir For isoquinoline derivatives targeting AKR1C3, QSAR models have been developed using descriptors that help in predicting bioactivity. japsonline.comresearchgate.net

Table 2: Key Parameters in a Hypothetical QSAR Model for this compound Derivatives

| Parameter | Description | Typical Value |

| R² (internal) | Coefficient of determination for the training set | > 0.6 |

| Q² (internal validation) | Cross-validated R² | > 0.5 |

| R² (external) | Coefficient of determination for the test set | > 0.6 |

In Silico ADME Prediction and Property Optimization Strategies

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic properties of a compound. researchgate.net For this compound and its analogs, computational tools like SwissADME and pkCSM can predict parameters such as oral bioavailability, blood-brain barrier (BBB) permeability, and potential toxicity. researchgate.netresearchgate.net

These predictions help in identifying potential liabilities of a compound before its synthesis and experimental testing. For example, a study on piperidine-based inhibitors showed that the majority of compounds had favorable physicochemical properties and complied with Lipinski's rule of five, indicating good drug-like characteristics. researchgate.net Similarly, in silico analysis of isoquinoline derivatives has been used to predict their ADME profiles, including whether they penetrate the BBB. nih.gov

Optimization strategies involve modifying the chemical structure to improve the predicted ADME properties. This could include adding or removing specific functional groups to alter polarity, size, or hydrogen bonding capacity, thereby enhancing characteristics like solubility or metabolic stability.

Virtual Screening Applications for this compound Scaffold-Based Libraries

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For the this compound scaffold, virtual screening can be used to explore a vast chemical space and prioritize a smaller, more manageable number of compounds for synthesis and testing.

The process can be either ligand-based or structure-based. In structure-based virtual screening, molecular docking is used to "dock" each compound in the library into the target's binding site and rank them based on their predicted binding affinity. nih.gov Ligand-based methods, on the other hand, use the structural information of known active compounds to find other molecules with similar properties.

For example, virtual screening of piperine analogs was used to identify potential inhibitors of the survivin protein. nih.gov This approach allows for the rapid identification of novel hits that can be further developed into lead compounds.

Conformational Analysis and Energy Landscape Mapping of this compound

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like this compound, which contains a rotatable piperidine ring, understanding its preferred conformations is crucial as it dictates how the molecule will interact with its biological target.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to map the potential energy surface of the molecule. This "energy landscape" reveals the low-energy, and therefore more probable, conformations. This information is vital for designing ligands that are pre-organized in their bioactive conformation, which can lead to improved binding affinity. Studies on piperidine derivatives have utilized conformational analysis to inform structure-based drug design. nih.gov

Analytical Methodologies for N Piperidin 4 Ylisoquinolin 6 Amine in Research Contexts

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation for Quantification in Preclinical Biological Matrices

The quantification of N-piperidin-4-ylisoquinolin-6-amine in complex biological matrices such as plasma is crucial for pharmacokinetic studies. A sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for this purpose. The development of such a method involves meticulous optimization of chromatographic conditions and mass spectrometric parameters.

A validated LC-MS/MS method for a structurally related piperidine-containing pharmaceutical, piperacillin, provides a framework for the analysis of this compound. rrpharmacology.ru Separation is typically achieved on a reverse-phase C18 column. For instance, an Agilent 1260 HPLC system or equivalent can be used. rrpharmacology.ru The mobile phase often consists of a combination of an aqueous solution with a small percentage of acid, like 0.2% formic acid, and an organic solvent such as acetonitrile. farmaciajournal.com Isocratic or gradient elution can be employed to achieve optimal separation from endogenous matrix components.

Mass spectrometric detection, using a triple quadrupole mass spectrometer like a Sciex QTRAP 5500, is performed in the positive electrospray ionization (ESI) mode. rrpharmacology.ru The method relies on Multiple Reaction Monitoring (MRM) for quantification, which enhances selectivity and sensitivity. For this compound, the precursor ion ([M+H]⁺) would be selected in the first quadrupole, fragmented in the collision cell, and specific product ions would be monitored in the third quadrupole.

Method validation is performed according to regulatory guidelines to ensure reliability. Key validation parameters include linearity, accuracy, precision, recovery, and stability. For example, a method for quinidine, an isoquinoline (B145761) derivative, was validated over a linearity range of 0.33 to 13.26 µg/mL. farmaciajournal.com

Table 1: Illustrative LC-MS/MS Method Parameters for Quantification of this compound in Plasma

| Parameter | Illustrative Condition |

| Chromatography | |

| HPLC System | Agilent 1260 or equivalent |

| Column | C18, e.g., HyPURITY C18 |

| Mobile Phase | 0.2% Formic Acid in Water : Acetonitrile (v/v) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | To be determined for this compound |

| Product Ion (Q3) | To be determined for this compound |

| Internal Standard | A structurally similar and stable isotopically labeled compound |

Table 2: Illustrative Validation Summary for a Quantitative LC-MS/MS Assay

| Validation Parameter | Acceptance Criteria | Illustrative Result |

| Linearity (r²) | ≥ 0.99 | > 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | e.g., 1 ng/mL |

| Intra-day Precision (%CV) | < 15% | < 10% |

| Inter-day Precision (%CV) | < 15% | < 12% |

| Accuracy (%Bias) | Within ±15% | Within ±10% |

| Recovery | Consistent and reproducible | > 85% |

| Stability (Freeze-thaw, Short-term) | Within ±15% of nominal concentration | Stable |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring in Research Synthesis

High-Performance Liquid Chromatography (HPLC) with UV detection is a fundamental technique for assessing the purity of newly synthesized batches of this compound and for monitoring the progress of its synthesis reactions. The method's ability to separate the target compound from starting materials, by-products, and degradation products is critical for quality control.

A typical HPLC method would utilize a reversed-phase C18 column. For the analysis of isoquinoline derivatives, a mobile phase consisting of a mixture of acetonitrile, methanol, and an acetate (B1210297) buffer at a controlled pH has been shown to be effective. nih.gov The separation of components is achieved by optimizing the mobile phase composition and flow rate. UV detection is set at a wavelength where this compound exhibits maximum absorbance to ensure high sensitivity.

For reaction monitoring, small aliquots of the reaction mixture are withdrawn at different time points, diluted, and injected into the HPLC system. The disappearance of starting materials and the appearance of the product peak are monitored to determine the reaction's completion. For purity assessment, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.

Table 3: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Illustrative Condition |

| Chromatography | |

| HPLC System | Shimadzu or Agilent system with UV detector |

| Column | C18 reversed-phase, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.05 M Acetate Buffer (pH 4.5) (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | To be determined based on the UV spectrum of this compound |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites and Novel Derivatives of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of metabolites and novel derivatives of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the molecule's carbon-hydrogen framework and the connectivity of atoms.

The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments. The chemical shifts, splitting patterns (multiplicity), and integration values are used to assign protons to specific positions in the molecule. For the piperidine (B6355638) and isoquinoline ring systems, characteristic chemical shifts are expected. researchgate.net

The ¹³C NMR spectrum reveals the number of non-equivalent carbons. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. Two-dimensional NMR techniques are crucial for assembling the molecular structure. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-proton pairs, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds. These correlations are pieced together to confirm the structure of metabolites, which may involve hydroxylations, demethylations, or other biotransformations of the parent molecule.

Table 4: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Hypothetical Metabolite of this compound

| Position | Illustrative ¹H Chemical Shift (δ, ppm) | Illustrative ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| Isoquinoline Ring | |||

| C-1 | 8.9 (s, 1H) | 152.0 | C-3, C-8a |

| C-3 | 7.8 (d, 1H) | 145.0 | C-1, C-4, C-4a |

| C-4 | 7.6 (d, 1H) | 120.5 | C-3, C-5, C-8a |

| C-5 | 7.9 (d, 1H) | 128.0 | C-4, C-6, C-7, C-8a |

| C-7 | 7.2 (dd, 1H) | 118.0 | C-5, C-6, C-8 |

| C-8 | 8.1 (d, 1H) | 130.0 | C-6, C-7, C-8a |

| Piperidine Ring | |||

| C-2', C-6' (eq) | 3.1 (m, 2H) | 50.0 | C-3', C-5' |

| C-2', C-6' (ax) | 2.7 (m, 2H) | 50.0 | C-3', C-5' |

| C-3', C-5' (eq) | 1.9 (m, 2H) | 30.0 | C-2', C-4', C-6' |

| C-3', C-5' (ax) | 1.4 (m, 2H) | 30.0 | C-2', C-4', C-6' |

| C-4' | 3.5 (m, 1H) | 55.0 | C-2', C-3', C-5', C-6' |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound and its metabolites. By providing a highly accurate mass measurement (typically with an error of less than 5 ppm), HRMS allows for the confident determination of the molecular formula of an unknown compound. This is particularly valuable in metabolite identification studies.

When coupled with liquid chromatography (LC-HRMS), this technique can separate metabolites from a biological extract before they are introduced into the mass spectrometer. The accurate mass of the parent ion is first determined. Subsequently, tandem mass spectrometry (HRMS/MS) is performed, where the parent ion is fragmented, and the accurate masses of the resulting fragment ions are measured.

The fragmentation pattern provides structural information that, in conjunction with the accurate mass data, can be used to propose the structure of a metabolite. For isoquinoline alkaloids, characteristic fragmentation pathways, such as the loss of substituents on the nitrogen atom or retro-Diels-Alder reactions, can be indicative of specific structural features. nih.govresearchgate.netnih.gov Computational chemistry can further aid in predicting and confirming fragmentation mechanisms. nih.gov

Capillary Electrophoresis and Microfluidic Platforms for this compound Bioanalysis

Capillary electrophoresis (CE) and microfluidic platforms represent alternative and complementary techniques to HPLC for the bioanalysis of this compound. CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. chromatographytoday.com

For a basic compound like this compound, capillary zone electrophoresis (CZE) is a suitable mode of separation. In CZE, charged molecules migrate in a buffer-filled capillary under the influence of an electric field. The migration time is dependent on the charge-to-size ratio of the analyte.

Furthermore, if this compound is chiral, CE is a powerful technique for enantiomeric separation. springernature.comnih.gov This is achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. The enantiomers form transient diastereomeric complexes with the chiral selector, leading to different migration times and enabling their separation and quantification. nih.gov Microfluidic platforms, or "lab-on-a-chip" devices, integrate these separation principles into a miniaturized format, allowing for high-throughput analysis.

Development of Immunoassays and Biosensors for this compound Quantification in Research Samples

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), and biosensors offer a high-throughput and often cost-effective approach for the quantification of this compound in research samples. These methods are based on the highly specific recognition of the target molecule by an antibody.

For a small molecule like this compound, a competitive immunoassay format is typically employed. tandfonline.com In a competitive ELISA, a known amount of labeled this compound (the tracer) competes with the unlabeled compound in the sample for a limited number of antibody binding sites. The amount of bound tracer is inversely proportional to the concentration of this compound in the sample. The signal generated by the tracer's label (e.g., an enzyme that produces a colored product) is then measured. nih.govresearchgate.net

The development of such an assay requires the production of specific antibodies against this compound. This involves synthesizing a conjugate of the small molecule with a carrier protein to make it immunogenic. researchgate.netnih.gov Once developed and validated, these immunoassays can be used for rapid screening of a large number of samples. Biosensors, which integrate a biological recognition element with a physical transducer, can provide real-time and label-free detection, representing a promising area for future development.

Conceptual Research Applications and Future Directions for N Piperidin 4 Ylisoquinolin 6 Amine

Preclinical Exploration of Potential Research Avenues Based on Mechanistic Insights

The unique combination of the planar, aromatic isoquinoline (B145761) system and the flexible, saturated piperidine (B6355638) ring in N-piperidin-4-ylisoquinolin-6-amine suggests a number of plausible interactions with biological macromolecules, forming the basis for several conceptual research applications.

Neuropharmacological Research Concepts (e.g., modulation of specific CNS targets)

The isoquinoline and piperidine moieties are independently and collectively associated with a range of neuropharmacological activities. The isoquinoline core is present in numerous alkaloids with significant effects on the central nervous system (CNS). For instance, certain isoquinoline derivatives have been investigated for their potential as CNS antitumor agents. nih.gov The piperidine ring is a common scaffold in drugs targeting CNS receptors due to its ability to interact with these targets with high affinity and selectivity. nih.gov

A key area of conceptual exploration for this compound would be its potential modulation of various CNS targets. Based on the activities of related compounds, research could be directed towards its interaction with:

Dopamine (B1211576) Receptors: The piperidine moiety is a well-established pharmacophore for dopamine receptor ligands.

Serotonin (B10506) Receptors: Various piperidine-containing compounds exhibit high affinity for different serotonin receptor subtypes.

Sigma Receptors: The piperidine scaffold is also a common feature in high-affinity sigma receptor ligands, which are implicated in a variety of neurological and psychiatric disorders.

Oncological Research Concepts (e.g., inhibition of cancer-relevant pathways in cell lines/animal models)

The isoquinoline scaffold is a recognized pharmacophore in the design of anticancer agents. Derivatives of isoquinoline have been shown to inhibit critical signaling pathways in cancer cells and induce apoptosis. Similarly, the piperidine ring is found in numerous approved and investigational anticancer drugs, contributing to their pharmacokinetic and pharmacodynamic profiles. nih.gov

Conceptual oncological research on this compound could focus on its potential to inhibit cancer-relevant pathways. Based on the activities of structurally analogous compounds, research could investigate its effects on:

Kinase Inhibition: Many isoquinoline derivatives are potent inhibitors of various protein kinases that are often dysregulated in cancer.

Induction of Apoptosis: The piperidine framework has been associated with the induction of apoptosis in cancer cells.

Cell Cycle Arrest: The combined scaffold might have the potential to interfere with the cell cycle machinery in proliferating cancer cells.

| Related Compound Class | Observed Oncological Activity | Potential Research Target for this compound |

| Isoquinoline Alkaloids | Inhibition of topoisomerases, tubulin polymerization, and various kinases. | Topoisomerase I/II, Tubulin, Receptor Tyrosine Kinases |

| Piperidine-containing drugs | Modulation of signaling pathways like NF-κB and PI3K/Akt. nih.gov | NF-κB signaling pathway, PI3K/Akt/mTOR pathway |

| 3-amino-4-(p-aminophenyl)isoquinolines | Investigated as potential CNS antitumor agents. nih.gov | Glioblastoma cell lines |

Inflammatory and Immunomodulatory Research Directions (e.g., cytokine modulation)

Both isoquinoline and piperidine derivatives have been reported to possess anti-inflammatory and immunomodulatory properties. Certain heterocyclic compounds containing these moieties have shown significant anti-inflammatory effects in preclinical models. nih.govresearchgate.net

Future research on this compound could explore its potential to modulate inflammatory pathways. A key area of investigation would be its effect on cytokine production and release. For instance, piperine (B192125), an alkaloid containing a piperidine ring, has been shown to inhibit the expression of IL-6, a pro-inflammatory cytokine. nih.gov Therefore, it is conceivable that this compound could modulate the production of key inflammatory mediators.

| Structural Moiety | Reported Inflammatory/Immunomodulatory Activity | Potential Research Direction for this compound |

| Isoquinoline | Inhibition of pro-inflammatory enzymes and cytokines. | Measurement of TNF-α, IL-1β, and IL-6 levels in stimulated immune cells. |

| Piperidine | Modulation of immune cell function and inflammatory signaling. | Assessment of effects on macrophage and lymphocyte activity. |

Antimicrobial or Antiviral Research Prospects (e.g., enzyme inhibition in pathogens)

The isoquinoline and piperidine scaffolds are present in a variety of compounds with demonstrated antimicrobial and antiviral activities. researchgate.netnih.govnih.gov For instance, some piperidine derivatives have shown efficacy against both sensitive and multidrug-resistant bacterial pathogens. nih.gov Furthermore, recent studies have explored new piperidine derivatives for their antiviral properties against influenza viruses. nih.gov

Conceptual research into the antimicrobial and antiviral prospects of this compound could focus on its ability to inhibit key microbial enzymes or interfere with viral replication processes. Based on the known activities of related compounds, potential research avenues include:

Inhibition of Bacterial Cell Wall Synthesis: The compound could be screened for its ability to inhibit enzymes involved in peptidoglycan biosynthesis.

Inhibition of Viral Proteases or Polymerases: The isoquinoline-piperidine scaffold could be docked into the active sites of key viral enzymes to predict potential inhibitory activity.

| Related Compound Class | Observed Antimicrobial/Antiviral Activity | Potential Research Target for this compound |

| 2,6-diarylpiperidin-4-ones | Activity against Staphylococcus aureus and Enterococcus faecium. nih.gov | Screening against a panel of Gram-positive and Gram-negative bacteria. |

| N-substituted piperidines | Activity against influenza A/H1N1 virus. nih.gov | In vitro antiviral assays against various RNA and DNA viruses. |

| 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives | Activity against bacterial and fungal pathogens of plants. nih.gov | Screening for antifungal activity against human and plant fungal pathogens. |

Design and Development of Advanced Chemical Probes Based on this compound

Beyond its direct therapeutic potential, this compound could serve as a valuable scaffold for the development of chemical probes to study biological systems.

Fluorescently Tagged this compound for Cellular Imaging

The development of fluorescently tagged small molecules is a powerful tool for visualizing and understanding cellular processes. By attaching a fluorophore to this compound, it could be possible to create a chemical probe for cellular imaging. The choice of fluorophore and the point of attachment would be critical to ensure that the biological activity of the parent compound is retained.

The synthesis of such a probe would likely involve a multi-step process to couple a suitable fluorophore to either the isoquinoline or piperidine ring. Once synthesized, the fluorescently tagged compound could be used to:

Visualize its subcellular localization: This could provide insights into its mechanism of action by identifying the cellular compartments where it accumulates.

Study its interaction with specific protein targets: Techniques such as fluorescence resonance energy transfer (FRET) could be employed to study the binding of the fluorescent probe to its target in living cells.

Monitor its uptake and distribution in real-time: Live-cell imaging could be used to track the movement of the probe across cellular membranes and within the cell.

The development of such probes would be contingent on the parent compound exhibiting a specific and high-affinity interaction with a biological target. mdpi.com

Affinity-Based Probes for Target Identification and Deconvolution

The development of affinity-based probes is a crucial step in elucidating the mechanism of action of a novel compound. These chemical tools are designed to specifically bind to the biological targets of a molecule, allowing for their isolation and identification. The general structure of an affinity probe consists of a recognition element (the compound of interest), a reactive group for covalent linkage to the target, and a reporter tag (e.g., a fluorophore or biotin) for detection and purification.

For a compound like this compound, a hypothetical affinity probe could be synthesized by incorporating a photoreactive group, such as a diazirine or an aryl azide (B81097), onto the isoquinoline or piperidine ring. An alternative approach would be to introduce a "clickable" handle, like an alkyne or azide, for subsequent bioorthogonal ligation with a reporter molecule. However, without any known biological targets or activity data for this compound, the design and application of such probes remain purely theoretical.

Integration of this compound Research with Omics Technologies (Genomics, Proteomics, Metabolomics)

The integration of chemical biology with omics technologies provides a powerful, unbiased approach to understanding a compound's biological effects.

Genomics: In a hypothetical scenario where this compound exhibits anti-cancer properties, genomic profiling of treated and untreated cancer cell lines could reveal patterns of gene expression changes, potentially identifying key signaling pathways modulated by the compound.

Proteomics: Chemoproteomics, particularly in conjunction with affinity probes, could be employed to directly identify the protein targets of this compound. Additionally, global proteomic analysis could provide insights into the downstream effects on protein expression and post-translational modifications.

Metabolomics: By analyzing the global metabolic changes in cells or organisms exposed to the compound, researchers could uncover effects on metabolic pathways, providing further clues about its mechanism of action and potential off-target effects.

Currently, no such omics studies have been published for this compound.

Emerging Methodologies for Preclinical Assessment and Target Validation

Modern preclinical assessment and target validation strategies are moving beyond traditional methods. For a novel compound like this compound, these could include:

CRISPR-Cas9 Gene Editing: If a putative target is identified, CRISPR-based gene knockout or activation can be used to validate its role in the compound's observed phenotype.

Cellular Thermal Shift Assay (CETSA): This technique can be used to demonstrate direct target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.

High-Content Imaging and Analysis: This approach allows for the multiparametric analysis of cellular phenotypes upon compound treatment, providing a rich dataset for understanding its biological effects.

The application of these advanced methodologies is contingent on initial findings that establish a biological context for this compound, which are currently unavailable.

Identification of Key Research Gaps and Unexplored Scientific Questions for this compound

The primary research gap concerning this compound is the complete absence of data on its biological activity. Key unanswered questions include:

What are the syntheses and characterization of this compound?

Does this compound possess any significant biological activity in screening assays?

What are its physicochemical properties, such as solubility and stability?

If it is biologically active, what are its molecular targets?

What is its basic toxicological profile?

Addressing these fundamental questions is a prerequisite for any further investigation.

Challenges and Opportunities in Preclinical Lead Optimization of this compound

Lead optimization is the iterative process of modifying the chemical structure of a hit compound to improve its drug-like properties. Without an initial "hit" or any biological activity data, a discussion of lead optimization for this compound is premature.

Should this compound emerge as a hit in a future screening campaign, potential challenges in its optimization could involve:

Structure-Activity Relationship (SAR) Studies: Establishing a clear SAR to guide chemical modifications.

ADME Properties: Optimizing absorption, distribution, metabolism, and excretion properties.

Off-Target Effects: Minimizing interactions with unintended biological targets to reduce potential toxicity.

Conversely, the opportunity lies in the potential novelty of its chemical scaffold, which could lead to the discovery of new mechanisms of action and therapeutic applications.

Conclusion

Synthesis of Key Preclinical and Mechanistic Insights Regarding N-piperidin-4-ylisoquinolin-6-amine

The synthesis of this compound would likely involve the coupling of a 6-aminoisoquinoline (B57696) derivative with a suitable piperidine (B6355638) precursor. Modern synthetic methodologies for isoquinoline (B145761) derivatives have moved beyond traditional methods to include more efficient, environmentally friendly, and versatile strategies, such as transition-metal-mediated reactions. nih.gov The piperidine ring is a common feature in many pharmaceuticals, and numerous synthetic routes exist for its formation and functionalization. mdpi.com

Given the lack of direct preclinical data for this compound, insights can be drawn from the known biological activities of similar isoquinoline-based compounds. Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory actions. nih.govwisdomlib.org The specific arrangement of the piperidine group attached to the 6-amino position of the isoquinoline core would be expected to modulate the compound's physicochemical properties and its interaction with biological targets. For instance, in other heterocyclic scaffolds, the addition of a piperidine moiety has been shown to influence solubility, cell permeability, and receptor binding affinity.

The mechanism of action would be highly dependent on the three-dimensional conformation of the molecule and its ability to interact with specific biological macromolecules. Many isoquinoline derivatives exert their effects by inhibiting kinases, a class of enzymes often implicated in cancer and inflammatory diseases. wisdomlib.org It is plausible that this compound could be investigated for similar activities.

Outlook and Future Trajectory of Academic Research on this compound

The future of academic research on this compound and related compounds appears promising, with several potential avenues for exploration. numberanalytics.com The versatility of the isoquinoline scaffold continues to attract the attention of medicinal chemists for the development of novel therapeutic agents. amerigoscientific.comontosight.ai

Future research on this compound would likely focus on the following areas:

Target Identification and Validation: The primary step would be to screen the compound against a panel of biological targets to identify its primary mechanism of action. This could include a broad range of assays, such as kinase inhibition panels, receptor binding assays, and antimicrobial susceptibility tests.

Structure-Activity Relationship (SAR) Studies: Once a biological target is identified, researchers would likely synthesize and test a series of analogues of this compound to understand the relationship between the compound's structure and its biological activity. numberanalytics.com This could involve modifications to both the isoquinoline and piperidine rings.

Development of More Efficient Synthetic Routes: As with many compounds of medicinal interest, the development of scalable and cost-effective synthetic methods will be a key area of research. numberanalytics.com This could involve the use of novel catalysts or flow chemistry techniques.

Exploration of New Therapeutic Areas: While initial investigations may focus on areas where other isoquinoline derivatives have shown promise, such as oncology, future research could explore other potential applications based on the compound's unique properties. wisdomlib.orgontosight.ai

The continued exploration of isoquinoline-based compounds is expected to lead to the discovery of new drug candidates with improved efficacy and safety profiles. amerigoscientific.com As research tools and methodologies advance, a deeper understanding of the therapeutic potential of compounds like this compound will likely emerge.

Q & A

Q. What synthetic routes are recommended for N-piperidin-4-ylisoquinolin-6-amine, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis of this compound typically involves multi-step reactions, including cyclization, nucleophilic substitution, and coupling. Key steps include:

- Piperidine ring formation : Cyclization of precursors using reagents like NaBH₄ or catalytic hydrogenation .

- Isoquinoline core assembly : Friedel-Crafts acylation or Pictet-Spengler reactions to construct the isoquinoline scaffold .

- Optimization strategies : Adjusting solvent polarity (e.g., THF vs. DMF), temperature (room temp. to reflux), and stoichiometric ratios of reagents to minimize side products. Purity can be enhanced via column chromatography or recrystallization .

Q. What spectroscopic and crystallographic methods are critical for characterizing the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon connectivity. For example, the piperidine ring’s axial-equatorial proton splitting patterns are diagnostic .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to atomic resolution, resolving bond angles and torsional strain in the piperidine-isoquinoline junction .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinity data for this compound across different biological assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or target conformational states. To address this:

- Standardize assay protocols : Use identical buffer systems (e.g., Tris-HCl vs. PBS) and include positive controls (e.g., known inhibitors) .

- Orthogonal validation : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to corroborate binding kinetics and thermodynamics .

- Molecular docking : Compare computational models (e.g., AutoDock Vina) with crystallographic data to identify binding pose inconsistencies .

Q. What strategies are effective for designing proteasome inhibitors based on the this compound scaffold?

- Methodological Answer :

- Scaffold modification : Introduce electrophilic warheads (e.g., boronic acids) at the piperidine nitrogen to target proteasome active sites .

- Structure-activity relationship (SAR) : Systematically vary substituents on the isoquinoline ring (e.g., electron-withdrawing groups) to enhance binding to β5 subunits .

- Cryo-EM validation : Use high-resolution cryo-electron microscopy to map inhibitor-proteasome interactions in cellular contexts .

Q. What challenges arise in X-ray crystallography studies of this compound derivatives, and how can they be mitigated?

- Methodological Answer :

- Crystal twinning : Common in flexible piperidine-isoquinoline hybrids. Mitigate by screening crystallization conditions (e.g., PEG-based precipitants) and using SHELXD for twin refinement .

- Disorder in piperidine rings : Apply restraints in SHELXL to model ring puckering and anisotropic displacement parameters .

- Data resolution : Use synchrotron radiation for small (<0.5 mm³) crystals to achieve sub-Ångström resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.